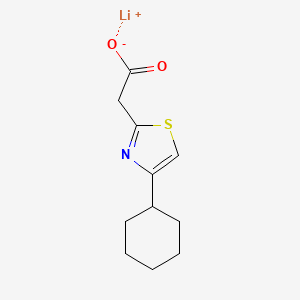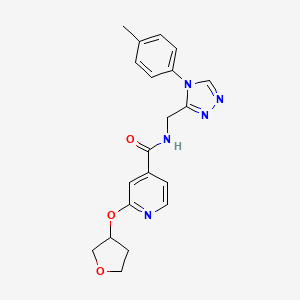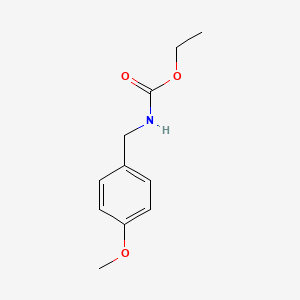
4-(Bromomethyl)cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)cyclopentene is a cycloalkane compound. It has a molecular formula of C6H9Br and an average mass of 161.040 Da . It is a derivative of cyclopentene, with a bromomethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered cyclopentene ring with a bromomethyl group attached. The empirical formula is C6H9Br . The SMILES string representation is BrCC1CCCC1 .科学的研究の応用
Radical Cyclization and Synthesis
Tosyl-Mediated Radical Cyclization : Radical addition of tosyl bromide on vinylallenes leads to the formation of 1-tosyl cyclopentenes or 1-tosyl cyclohexenes, which can bear a 4-bromomethyl or a 4-bromo substituent. This process sometimes involves dehydrobromination (Gueddari, Grimaldi, & Hatem, 1995).
Bromination of 2,3-Diarylcyclopent-2-en-1-ones : Studies show that bromine atoms can be introduced at various positions on the ethene "bridge" of 2,3-diarylcyclopent-2-en-1-ones, depending on the brominating reagent and solvent used. This process is important for the synthesis of bromo-substituted 2-cyclopenten-1-ones, which are valuable synthons in organic synthesis (Shirinian et al., 2012).
Formation of 2-Halomethylene-4-Cyclopentene-1,3-diones : The reaction of 4-(ethynyl)-4-hydroxy-2,3-substituted-2-cyclobuten-1-ones with N-bromo or N-iodosuccinimide predominantly yields 2-halomethylene-4-cyclopentene-1,3-dione. This reaction is key in the synthesis of complex molecules like methyl linderone (Yin, Dantale, Akhmedov, & Söderberg, 2013).
Chemical Reactions and Mechanisms
Bromonium Ion Formation : Research on trans-2-bromocyclohexyl triflate solvolysis in the presence of bromide reveals insights into the reversible formation of bromonium ions. This is significant for understanding reaction mechanisms involving cyclopentene derivatives (Zheng et al., 1993).
Radical Cyclization of (Bromomethyl)dimethylsilyl Propargyl Ethers : The radical cyclization of these derivatives shows high regio-, chemo-, and stereoselectivity, resulting in the formation of trisubstituted olefins and cyclopentene derivatives. These reactions are crucial for the synthesis of complex structures like triquinanes (Journet & Malacria, 1992).
Formation of Brominated Disinfection Byproducts : The study of brominated disinfection byproducts (Br-DBPs) during chloramination of drinking water has revealed the formation of new polar species, including those involving cyclopentene derivatives. This has implications for water treatment and environmental chemistry (Zhai et al., 2014).
Advanced Synthesis and Applications
Palladium-Catalyzed Cross Coupling : Research demonstrates the effectiveness of palladium-tetraphosphine catalysis in the cross-coupling of aryl bromides with arylboronic acids, a process beneficial for creating bromo-substituted cyclopentene derivatives (Feuerstein et al., 2001).
Synthesis of Tetrathiafulvalene Derivatives : 2,3-Bis(bromomethyl)TTFs have been used as precursors for the synthesis of highly extended and sulfur-rich analogs of tetrathiafulvalene, highlighting the versatility of bromomethyl cyclopentene derivatives in complex organic syntheses (Gautier et al., 1999).
Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives : This research emphasizes the wide-ranging chemical reactivity profile of the 4-hydroxy-2-cyclopentenone scaffold, a key molecular structure in synthetic chemistry, which often involves bromomethyl cyclopentene derivatives (Roche & Aitken, 2010).
作用機序
Target of Action
The primary target of 4-(Bromomethyl)cyclopentene is the carbon-carbon double bond in alkenes . The compound acts as an electrophile, seeking out electron-rich regions in other molecules . This makes it particularly reactive with alkenes, which have a region of high electron density in the double bond .
Mode of Action
This compound interacts with its targets through a process known as electrophilic addition . In this process, the bromine atom in this compound forms a bond with one of the carbon atoms in the double bond of the alkene . This results in the formation of a cyclic bromonium ion intermediate . The remaining carbon atom in the double bond then forms a bond with the methyl group of this compound .
Biochemical Pathways
The reaction of this compound with alkenes can be part of larger biochemical pathways, such as the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the coupling of an organoboron compound (like this compound) with a halide under the action of a palladium catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific alkene that this compound reacts with .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of light or peroxide can promote the reaction . Additionally, the reaction rate can be affected by the temperature and the concentration of the reactants .
特性
IUPAC Name |
4-(bromomethyl)cyclopentene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJCUBVFAXPMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80864-33-1 |
Source


|
| Record name | 4-(bromomethyl)cyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)

![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B2614087.png)

![6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)

